molecular formula C9H8S B072938 2-Methylbenzo[b]thiophene CAS No. 1195-14-8

2-Methylbenzo[b]thiophene

Cat. No. B072938
Key on ui cas rn: 1195-14-8
M. Wt: 148.23 g/mol
InChI Key: BLZKSRBAQDZAIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05594021

Procedure details

t-BuLi (1.7M, 26 mmoles, 15 ml) was added to a stirred solution of benzo[b]thiophene (17 mmoles, 2.3 g) and THF (30 ml) at -50° C. The resulting bright yellow reaction mixture was warmed to -30° C., and iodomethane (26 mmoles, 1.6 ml) was added. After 10 min. at -30° C., the solution was warmed to ambient temperature and stirred an additional 30 min., then diluted with ether (100 ml) and washed with brine (2×100 ml). The organic phase was dried (MgSO4), filtered and concentrated to collect 2.48 g (98%) of 2-methylbenzo[b]thiophene as a light yellow solid.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][C:2](C)(C)C.[S:6]1[CH:10]=[CH:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]1=2.C1COCC1.IC>CCOCC>[CH3:2][C:10]1[S:6][C:7]2[CH:14]=[CH:13][CH:12]=[CH:11][C:8]=2[CH:9]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Name
Quantity
2.3 g
Type
reactant
Smiles
S1C2=C(C=C1)C=CC=C2
Name
Quantity
30 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
IC
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
stirred an additional 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was warmed to ambient temperature
WASH
Type
WASH
Details
washed with brine (2×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to collect 2.48 g (98%) of 2-methylbenzo[b]thiophene as a light yellow solid

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
CC1=CC2=C(S1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.